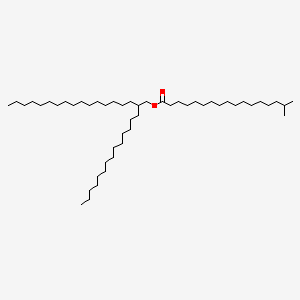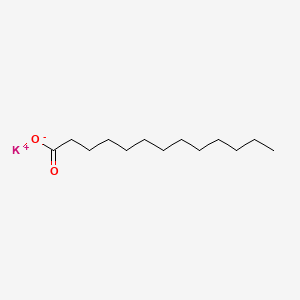
Potassium tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tridecanoate is a potassium salt of tridecanoic acid, with the chemical formula C₁₃H₂₅KO₂ . It is a surfactant and is used in various industrial and research applications. The compound is known for its unique properties, including its ability to form lyotropic liquid crystalline phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tridecanoate can be synthesized by neutralizing tridecanoic acid with potassium hydroxide. The reaction typically involves dissolving tridecanoic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Potassium tridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to tridecanoic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other salts or acids can facilitate substitution.
Major Products:
Oxidation: Tridecanoic acid and other oxidized derivatives.
Reduction: Tridecanoic acid.
Substitution: Various potassium salts depending on the substituting reagent.
Scientific Research Applications
Potassium tridecanoate has several applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of potassium tridecanoate is primarily related to its surfactant properties. It reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects. The compound’s ability to stabilize nanoparticles also plays a role in its enhanced antimicrobial activity .
Comparison with Similar Compounds
- Potassium dodecanoate (C₁₂H₂₃KO₂)
- Potassium undecanoate (C₁₁H₂₁KO₂)
Comparison: Potassium tridecanoate is unique due to its longer alkyl chain compared to potassium dodecanoate and potassium undecanoate. This longer chain length influences its surfactant properties, making it more effective in forming lyotropic liquid crystalline phases and stabilizing nanoparticles . Additionally, its antimicrobial efficacy is enhanced due to the increased hydrophobic interactions with microbial cell membranes.
Properties
CAS No. |
55656-86-5 |
|---|---|
Molecular Formula |
C13H25KO2 |
Molecular Weight |
252.43 g/mol |
IUPAC Name |
potassium;tridecanoate |
InChI |
InChI=1S/C13H26O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
MPEKSGRAFPNSLM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


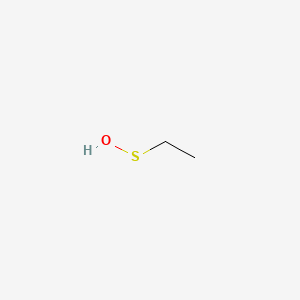

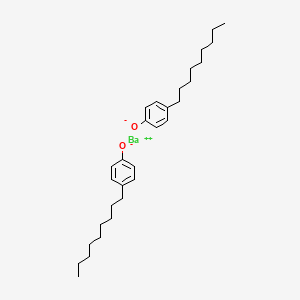
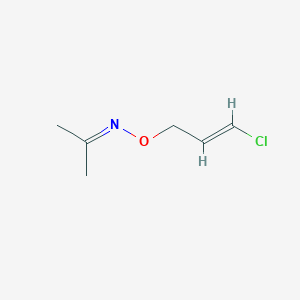
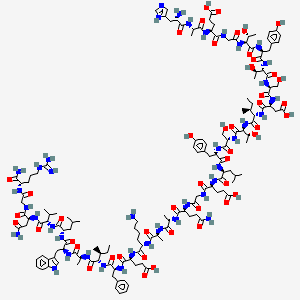
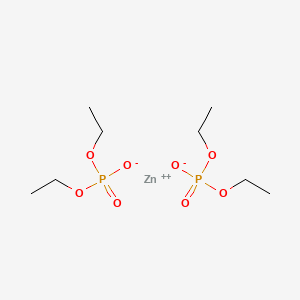
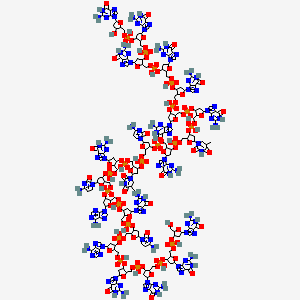




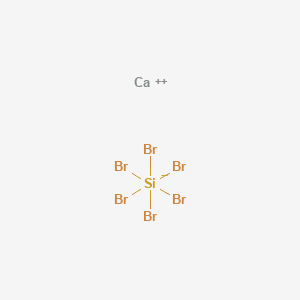
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
